molecular formula C13H18N2O3S2 B5794769 N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5794769
M. Wt: 314.4 g/mol
InChI Key: VEKIFTMGDIWVCA-UHFFFAOYSA-N
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Description

N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ATSP-7041, is a chemical compound that has been studied for its potential therapeutic applications. This molecule was first synthesized in 2015 and has since been the subject of numerous scientific studies. In

Scientific Research Applications

N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications. One study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the growth and metastasis of breast cancer cells. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide inhibited the growth and metastasis of breast cancer cells, suggesting that it may be a potential therapeutic agent for breast cancer.
Another study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the immune system. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide increased the production of cytokines and enhanced the activity of natural killer cells, suggesting that it may have immunomodulatory effects.

Mechanism of Action

The mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is thought to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of client proteins, which can result in cell death.
Biochemical and Physiological Effects:
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of breast cancer cells, enhance the activity of natural killer cells, and increase the production of cytokines. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have potential therapeutic applications. This makes it an interesting molecule to study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for other types of cancer. Another direction is to investigate its immunomodulatory effects in more detail. Additionally, the mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be further elucidated to design more targeted experiments. Finally, the synthesis method could be optimized to yield higher purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.

Synthesis Methods

The synthesis of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of piperidine with allyl bromide to form N-allyl piperidine. The second step involves the reaction of N-allyl piperidine with 2-thiophenesulfonyl chloride to form N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. This synthesis method has been optimized and yields high purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.

properties

IUPAC Name

N-prop-2-enyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h2-4,10-11H,1,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIFTMGDIWVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49820075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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